2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide -

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide

Catalog Number: EVT-5606440
CAS Number:
Molecular Formula: C18H12BrN3O5S2
Molecular Weight: 494.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis protocol for this compound is not available in the provided literature, a plausible synthetic pathway can be extrapolated based on general synthesis strategies for rhodanine-3-acetamide derivatives []:

Mechanism of Action
  • Enzyme Inhibition: Rhodanine derivatives are known to inhibit enzymes like aldose reductase [] and aldehyde reductase []. This particular compound might also interact with specific enzymes involved in various biological pathways.

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Analogues

Compound Description: These compounds represent a series of analogues built upon a 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide scaffold. Researchers synthesized fifteen variations of this structure by modifying the functional groups attached to the 5-benzylidene ring of the rhodanine moiety. []

Relevance: These analogues are structurally similar to 2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide. They share the same core structure consisting of a rhodanine ring substituted at the 3-position with an acetamide group. The main difference lies in the substitution patterns on the benzylidene ring and the acetamide nitrogen. While the target compound features a 3-bromobenzylidene group and a 2-hydroxy-5-nitrophenyl group, the analogues in this study explore diverse substituents at these positions. This systematic variation allows for the investigation of structure-activity relationships, potentially identifying modifications that enhance desired biological properties. []

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This compound is a complex heterocycle characterized by a central imidazo[2,1-b][1,3]thiazole ring system. It features a 4-bromophenyl substituent on the imidazothiazole moiety and a complex spirocyclic system incorporating a thiazolidinone ring. []

Relevance: While structurally distinct from 2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide at first glance, it shares some notable similarities. Both compounds contain a thiazolidinone ring system, indicating potential shared synthetic pathways or similar biological targets. Additionally, both structures feature a bromophenyl substituent, although at different positions and connected to different heterocyclic systems. This compound highlights the broader chemical space explored in the search for bioactive molecules containing thiazolidinone and substituted aromatic rings, even if they diverge significantly in overall structure from the target compound. []

5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid Derivatives

Compound Description: These compounds represent a series of seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives synthesized by reacting 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid (2a) and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid (2b) with various amines. These compounds were designed and synthesized to evaluate their potential as aldose reductase (AR) and aldehyde reductase (ALR) inhibitors for managing diabetic complications. [, ]

Relevance: These derivatives are closely related to 2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide. They share a common scaffold, a rhodanine ring substituted at the 3-position with an acetamide group and a benzylidene ring at the 5-position. The main structural differences lie in the substitutions on the benzylidene ring and the nature of the acetamide substituent. The target compound features a 3-bromobenzylidene moiety and a 2-hydroxy-5-nitrophenyl acetamide group. In contrast, these derivatives explore variations in the benzylidene ring substituents, incorporating methoxy and hydroxy groups at different positions, and utilize diverse amine substituents on the acetamide nitrogen. This close structural similarity makes these derivatives particularly relevant for understanding the structure-activity relationships within this class of compounds. Studying their biological activity as AR and ALR inhibitors can provide insights into the impact of subtle structural modifications on the target compound's potential for similar applications. [, ]

Properties

Product Name

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide

IUPAC Name

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide

Molecular Formula

C18H12BrN3O5S2

Molecular Weight

494.3 g/mol

InChI

InChI=1S/C18H12BrN3O5S2/c19-11-3-1-2-10(6-11)7-15-17(25)21(18(28)29-15)9-16(24)20-13-8-12(22(26)27)4-5-14(13)23/h1-8,23H,9H2,(H,20,24)/b15-7+

InChI Key

RLFNNKYDXNHKMR-VIZOYTHASA-N

SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.